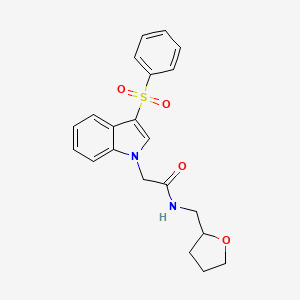

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique structure combining an indole moiety with a phenylsulfonyl group and a tetrahydrofuran ring

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGZGBEYQZNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a phenylsulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler indole derivative.

Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction can produce simpler indole derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

- Bioactive Compound : Research indicates that 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide may possess antimicrobial and anticancer properties. Studies have shown that similar indole derivatives exhibit significant biological activity against various pathogens and cancer cell lines .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer. Its mechanism of action likely involves interaction with specific molecular targets, potentially modulating enzyme activity or cellular pathways involved in disease progression .

Industry

- Material Development : In industrial applications, this compound may be utilized in developing new materials with unique properties. Its chemical reactivity can be harnessed to create polymers or other materials that exhibit desirable characteristics for various applications.

Mechanism of Action

The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide: Lacks the tetrahydrofuran ring, making it less complex.

N-((tetrahydrofuran-2-yl)methyl)acetamide: Lacks the indole and phenylsulfonyl groups, resulting in different chemical properties.

Uniqueness

The uniqueness of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound characterized by its unique structural features, which include an indole moiety, a phenylsulfonyl group, and a tetrahydrofuran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

The molecular formula of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is CHNOS, with a molecular weight of 398.5 g/mol. The compound's structure suggests various sites for biological interaction, which may contribute to its activity against specific targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 942003-74-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The phenylsulfonyl group is known to enhance binding affinity, while the indole moiety may facilitate interactions with protein targets involved in cancer pathways. Research indicates that compounds with similar structures can modulate cell signaling pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide. For instance, derivatives with indole structures have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis. A study demonstrated that certain indole derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. The sulfonamide group can participate in interactions with various enzymes, potentially inhibiting their activity. For example, related compounds have been shown to inhibit cholinesterases and other enzymes involved in neurodegenerative diseases .

Case Studies

A case study involving similar phenylsulfonyl-indole derivatives highlighted their effectiveness in targeting the M3 muscarinic acetylcholine receptor (M3R), which is implicated in colorectal cancer progression . These findings suggest that the structural characteristics of phenylsulfonyl-indoles contribute significantly to their biological activity.

Comparative Analysis

To understand the uniqueness of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide | Lacks tetrahydrofuran ring | Moderate anticancer activity |

| N-((tetrahydrofuran-2-yl)methyl)acetamide | Lacks indole and phenylsulfonyl groups | Limited biological activity |

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C3 of indole, tetrahydrofuran-methyl linkage) . Key signals include indole NH (δ 10–12 ppm, absent due to sulfonylation) and acetamide carbonyl (δ ~170 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ from the sulfonyl group) .

- IR spectroscopy : Validate functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

How can computational chemistry tools predict the compound's interaction with biological targets?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., enzymes with hydrophobic pockets, given the compound’s aromatic and sulfonyl groups). Validate with free energy calculations (MM-GBSA) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability under physiological conditions .

- MD simulations : Assess binding stability over time (e.g., interactions with kinase ATP-binding sites) .

What are the potential biological targets or pathways for this compound based on structural analogs?

Q. Basic

- Kinase inhibition : Sulfonamide-indole derivatives exhibit activity against tyrosine kinases (e.g., JAK2, EGFR) via ATP-binding site interactions .

- GPCR modulation : Tetrahydrofuran-methyl groups in related compounds show affinity for serotonin or dopamine receptors .

- Antimicrobial activity : Sulfonyl and acetamide moieties in analogs disrupt bacterial membrane proteins (e.g., penicillin-binding proteins) .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Q. Advanced

- Meta-analysis : Compare IC₅₀ values across studies, accounting for assay variability (e.g., cell line differences, ATP concentrations in kinase assays) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing tetrahydrofuran with pyran) to isolate key pharmacophores .

- Orthogonal assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

What strategies are recommended for analyzing the compound's stability under physiological conditions?

Q. Advanced

- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Sulfonamides are typically stable but may hydrolyze under strongly acidic/basic conditions .

- Plasma stability assays : Assess metabolic resistance by incubating with human liver microsomes. The tetrahydrofuran group may undergo oxidative metabolism .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (e.g., melting points >150°C suggest solid formulation suitability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.